molecular formula C27H22N6O2S2 B2355086 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850912-12-8

6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2355086
CAS RN: 850912-12-8
M. Wt: 526.63
InChI Key: LJPFUSVZALODIC-UHFFFAOYSA-N
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Description

6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22N6O2S2 and its molecular weight is 526.63. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as pyrazolopyrimidinones, have been synthesized through various methods, revealing their potential for diverse biological applications. These compounds have been created to explore their biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showing excellent biocidal properties in some cases (Youssef et al., 2011). Additionally, the development of novel heterocyclic systems through the transformation of these compounds with various reagents has been a key area of study, highlighting the versatility of pyrazolopyrimidin derivatives in synthesizing related heterocyclic systems with potential antimicrobial and antifungal properties.

Enzymatic Activity Enhancement

Research into pyrazolopyrimidinyl derivatives has also focused on their impact on enzymatic activity, particularly regarding the reactivity of cellobiase. Studies have demonstrated that these compounds can significantly enhance cellobiase reactivity, suggesting potential applications in biotechnology and medicinal chemistry where enzyme modulation is desired (Abd & Awas, 2008).

Antioxidant Properties

The antioxidant potential of pyrazolopyrimidin derivatives has been a subject of interest, with certain compounds exhibiting high efficiency as antioxidants. This is particularly relevant in the search for new therapeutic agents that can scavenge reactive oxygen species (ROS) and offer protection against oxidative stress-related diseases. For example, derivatives have been designed to target and inhibit ROS, showing superior antioxidant activity compared to standard antioxidants like ascorbic acid, which suggests their potential as therapeutic antioxidants (Aziz et al., 2021).

Anticancer and Anti-inflammatory Applications

The anticancer and anti-inflammatory properties of pyrazolopyrimidin derivatives have been explored, with studies indicating promising activity against various cancer cell lines, including breast and prostate cancer. The synthesis of these derivatives aims at discovering potent anticancer agents with minimal side effects. Notably, some derivatives have shown significant inhibitory activity against cancer cell lines, highlighting their potential in cancer therapy. Moreover, the anti-inflammatory properties of these compounds, devoid of ulcerogenic activity, offer a promising avenue for the development of safer anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial Efficacy

The antimicrobial efficacy of pyrazolopyrimidin derivatives against a range of bacterial and fungal pathogens has been a key area of research. These studies have demonstrated that the incorporation of pyrazolopyrimidin moieties into heterocyclic compounds can lead to significant antimicrobial activity, offering potential applications in developing new antimicrobial agents (Khobragade et al., 2010).

properties

IUPAC Name

6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O2S2/c1-17-9-11-18(12-10-17)22-14-21(23-8-5-13-36-23)31-33(22)24(34)16-37-27-29-25-20(26(35)30-27)15-28-32(25)19-6-3-2-4-7-19/h2-13,15,22H,14,16H2,1H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPFUSVZALODIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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